molecular formula C13H9ClN4OS B11508378 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

Cat. No.: B11508378
M. Wt: 304.76 g/mol
InChI Key: XNVNMMXIZHBCAD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is an organic compound that features a chlorophenyl group and a purinylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of a 4-chlorophenyl derivative through halogenation reactions.

    Coupling with Purinylsulfanyl Group: The chlorophenyl intermediate is then reacted with a purinylsulfanyl compound under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)propanone: Similar structure but with a propanone backbone.

    1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)butanone: Similar structure but with a butanone backbone.

Uniqueness: 1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone

InChI

InChI=1S/C13H9ClN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18)

InChI Key

XNVNMMXIZHBCAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)Cl

Origin of Product

United States

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